1-(2-Cyclopropoxypyridin-4-yl)ethanone
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Overview
Description
1-(2-Cyclopropoxypyridin-4-yl)ethanone is an organic compound with a unique structure that includes a cyclopropyl group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its molecular formula is C10H11NO2, and it is known for its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropoxypyridin-4-yl)ethanone typically involves the reaction of 2-cyclopropoxypyridine with ethanone derivatives under controlled conditions. One common method includes the use of acetic acid and concentrated hydrochloric acid as reagents, with the reaction being carried out at elevated temperatures . Another approach involves the use of dichloromethane and aluminum chloride as catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous preparation systems where starting materials such as alpha-acetyl-gamma-butyrolactone undergo a series of chlorination and ring-opening reactions to yield the desired product . These methods are designed to optimize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropoxypyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Cyclopropoxypyridin-4-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropoxypyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways related to disease processes . The compound’s unique structure allows it to bind selectively to its targets, leading to desired biological effects .
Comparison with Similar Compounds
1-(pyridin-4-yl)ethan-1-one: This compound shares a similar pyridine structure but lacks the cyclopropyl group.
2-(4-Bromophenyl)-1-(pyridin-3-yl)ethanone: Another related compound with a bromophenyl group instead of a cyclopropyl group.
4-Acetylbiphenyl: This compound has a biphenyl structure with an acetyl group, differing significantly in its chemical properties.
Uniqueness: 1-(2-Cyclopropoxypyridin-4-yl)ethanone is unique due to the presence of the cyclopropyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(2-cyclopropyloxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C10H11NO2/c1-7(12)8-4-5-11-10(6-8)13-9-2-3-9/h4-6,9H,2-3H2,1H3 |
InChI Key |
BUXJWPPWQFEVLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)OC2CC2 |
Origin of Product |
United States |
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